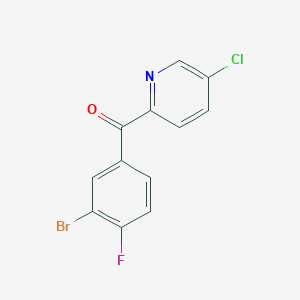
(3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone: is an organic compound that features a complex structure with multiple halogen substitutions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by coupling with a chloropyridine derivative. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate in solvents such as dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions:
Substitution Reactions: The halogen atoms in (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.
科学研究应用
Chemistry: In chemistry, (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology and Medicine: The compound is investigated for its potential biological activity. It may act as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the development of polymers and other high-performance materials.
作用机制
The mechanism of action of (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone involves its interaction with specific molecular targets. The halogenated phenyl and pyridine rings allow it to bind to active sites on enzymes or receptors, potentially inhibiting their function. This binding can disrupt normal cellular processes, making it useful in medicinal chemistry for the development of drugs.
相似化合物的比较
- (3-Bromo-4-fluorophenyl)(5-chloropyridin-2-yl)methanone
- 5-Fluoropyridin-2-amine
- 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical properties. These substitutions influence its reactivity and binding affinity, making it a valuable compound for targeted applications in research and industry.
属性
分子式 |
C12H6BrClFNO |
|---|---|
分子量 |
314.54 g/mol |
IUPAC 名称 |
(3-bromo-4-fluorophenyl)-(5-chloropyridin-2-yl)methanone |
InChI |
InChI=1S/C12H6BrClFNO/c13-9-5-7(1-3-10(9)15)12(17)11-4-2-8(14)6-16-11/h1-6H |
InChI 键 |
WNGRDIKBYTVZNB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C2=NC=C(C=C2)Cl)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


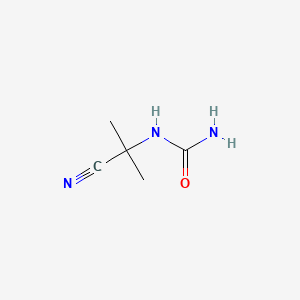
![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)
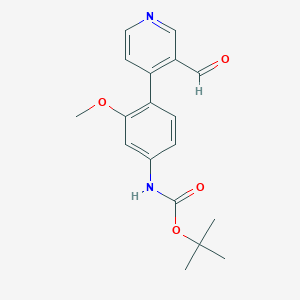
![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)
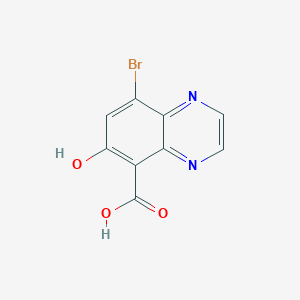
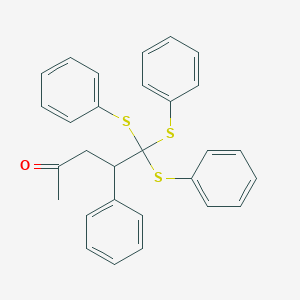
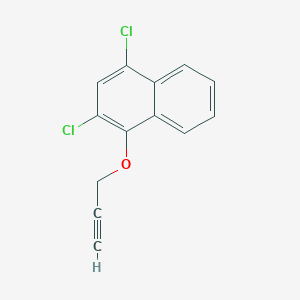
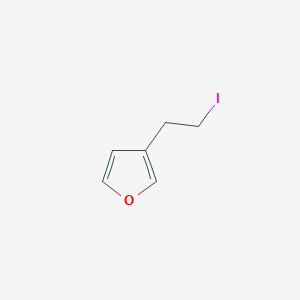
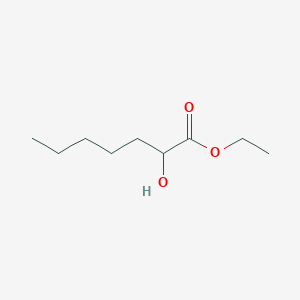
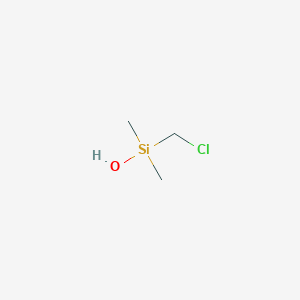
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
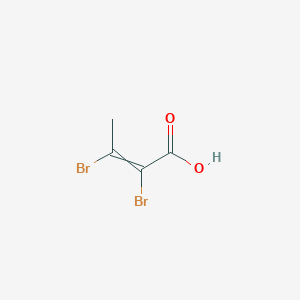
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)
